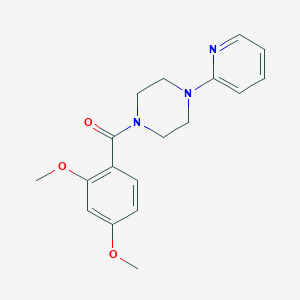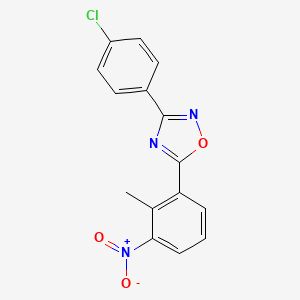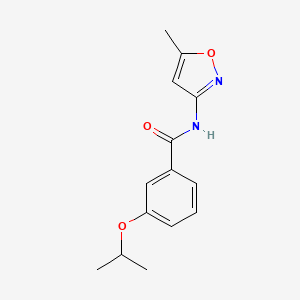![molecular formula C17H15NO5 B5708353 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate, also known as BP-5, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of benzodioxole derivatives and is known for its anti-inflammatory and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory cytokines and enzymes. It has also been shown to modulate the activity of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate has been shown to have anti-inflammatory and neuroprotective effects in various in vitro and in vivo studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the activity of enzymes such as COX-2 and iNOS. 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate is its potential therapeutic properties, which make it a promising candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easy to prepare for experiments. However, one limitation of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases and cancer. Another direction is to develop more efficient synthesis methods for 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate and to improve its solubility in aqueous solutions. Additionally, future research could focus on the development of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate derivatives with enhanced therapeutic properties.
Synthesemethoden
The synthesis of 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate involves the reaction of 4-aminophenyl propionate with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The reaction yields 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate as a white solid with a melting point of 162-164°C. This synthesis method has been reported in the literature and has been used by researchers to prepare 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate for their experiments.
Wissenschaftliche Forschungsanwendungen
4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-ylcarbamoyl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-16(19)23-13-6-3-11(4-7-13)17(20)18-12-5-8-14-15(9-12)22-10-21-14/h3-9H,2,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQAABULQQIJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-ylcarbamoyl)phenyl propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)

![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)




![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![6-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5708368.png)
![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)